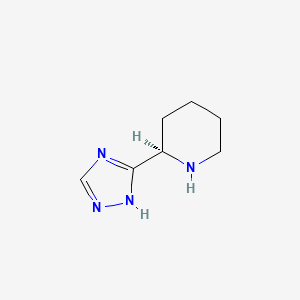

(R)-2-(1H-1,2,4-Triazol-5-yl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12N4 |

|---|---|

Molekulargewicht |

152.20 g/mol |

IUPAC-Name |

(2R)-2-(1H-1,2,4-triazol-5-yl)piperidine |

InChI |

InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)/t6-/m1/s1 |

InChI-Schlüssel |

RONDMOYIJWDSEP-ZCFIWIBFSA-N |

Isomerische SMILES |

C1CCN[C@H](C1)C2=NC=NN2 |

Kanonische SMILES |

C1CCNC(C1)C2=NC=NN2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for R 2 1h 1,2,4 Triazol 5 Yl Piperidine and Analogous Structures

Retrosynthetic Analysis and Key Disconnection Strategies for the Triazolylpiperidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For (R)-2-(1H-1,2,4-Triazol-5-yl)piperidine, several disconnection strategies can be envisioned.

The most logical primary disconnection is the C-C bond between the piperidine (B6355638) ring's C2 position and the triazole ring's C5 position. This approach simplifies the target into two key synthons: a chiral (R)-piperidine-2-carboxamide or a related derivative (e.g., nitrile, thioamide) and a synthon for the remainder of the triazole ring, such as formamidine (B1211174) or a hydrazine-based reagent. This strategy isolates the challenge of stereocontrol to the synthesis of the chiral piperidine intermediate.

A second approach involves disconnecting the bonds within the piperidine ring itself. This could involve strategies like an intramolecular cyclization of an acyclic amino-alkene or amino-epoxide, where the triazole moiety is already attached to the side chain. This places the challenge on the stereoselective construction of the acyclic precursor. For instance, a 1,5-dicarbonyl compound can be reacted with a heteroatom source to form the piperidine ring. advancechemjournal.com

Finally, the triazole ring itself can be disconnected. The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates like amidrazones, which can be formed from the reaction of a piperidine-derived nitrile with hydrazine (B178648). This aligns well with the first disconnection strategy, where a chiral piperidine nitrile serves as a key intermediate.

Enantioselective Synthesis of Chiral 2-Substituted Piperidine Building Blocks

The synthesis of enantioenriched 2-substituted piperidines is a cornerstone for accessing the target molecule. researchgate.net A variety of powerful asymmetric methods have been developed to achieve this.

Asymmetric catalysis offers an efficient route to chiral piperidines by creating the stereocenter during the ring-forming or ring-modifying step. A prominent method is the asymmetric hydrogenation of 2-substituted pyridines or their corresponding pyridinium (B92312) salts. researchgate.netnih.gov Iridium-based catalysts featuring chiral P,N-ligands have demonstrated high levels of enantioselectivity (up to 99.3:0.7 er) in the hydrogenation of N-benzylpyridinium salts to yield α-aryl and α-heteroaryl piperidines. researchgate.netnih.gov

Another powerful catalytic approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple arylboronic acids with pyridine (B92270) derivatives that have been partially reduced, providing access to 3-substituted tetrahydropyridines which can then be further reduced to piperidines. nih.govsnnu.edu.cn While focused on 3-substitution, similar carbometalation strategies could be adapted for 2-substituted systems. Furthermore, phosphine-catalyzed [4+2] annulation of imines with allenes, known as the Kwon annulation, has been developed into a highly enantioselective process using C2-symmetric chiral phosphepine catalysts, furnishing a range of functionalized piperidine derivatives with excellent stereoselectivity. acs.org

| Catalyst System | Substrate Type | Reaction Type | Enantioselectivity (ee or er) | Reference |

|---|---|---|---|---|

| Iridium(I) / Chiral P,N-Ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Up to 99.3:0.7 er | researchgate.netnih.gov |

| Rhodium / Chiral Ligand | Pyridine-1(2H)-carboxylate & Arylboronic Acid | Asymmetric Reductive Heck | High | nih.govsnnu.edu.cn |

| Chiral Phosphepine | Imines & Allenes | [4+2] Annulation | Very Good | acs.org |

| Copper / (S, S)-Ph-BPE | Hydroxylamine Esters | Cyclizative Aminoboration | Up to 96% ee | nih.gov |

Chiral auxiliaries are employed to induce stereoselectivity in a reaction, after which they are typically removed. This method provides reliable control over the formation of new stereocenters. For piperidine synthesis, carbohydrate-based auxiliaries like D-arabinopyranosylamine have been used effectively. cdnsciencepub.com In this approach, a domino Mannich-Michael reaction between Danishefsky's diene and an aldimine derived from the chiral auxiliary yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further functionalized before the auxiliary is cleaved.

Another strategy involves the use of chiral lactams. For instance, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as precursors for the synthesis of enantiopure (R)- or (S)-2-arylpiperidines. rsc.org Similarly, organometallic complexes can act as powerful chiral auxiliaries; for example, a dienetricarbonyliron complex has been shown to exert complete control over the stereoselectivity in a double reductive amination cascade to form a single diastereoisomeric piperidine product. birmingham.ac.uk

This approach involves the stereoselective functionalization of a pre-existing piperidine ring at the C2 position. A key technique is the asymmetric deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine) using a chiral base, followed by trapping the resulting organolithium intermediate with an electrophile. The combination of n-butyllithium (n-BuLi) and a chiral ligand, most notably (-)-sparteine (B7772259) or its enantiomer, has been widely used for this purpose. rsc.orgresearchgate.net This method can be applied in kinetic resolution protocols, where the chiral base selectively deprotonates one enantiomer of a racemic 2-substituted piperidine, allowing for the separation of the unreacted, enantioenriched starting material. rsc.orgacs.org

Furthermore, regio- and stereoselective C-alkylation of 1,2-dihydropyridine precursors with alkyl triflates or Michael acceptors has been developed to introduce substituents with high diastereoselectivity, leading to highly substituted piperidine rings. nih.gov SAMP/RAMP hydrazone chemistry has also been applied to the stereoselective synthesis of piperidine alkaloids through the diastereoselective alkylation of the corresponding hydrazones. marz-kreations.com

When an enantioselective synthesis is not employed, the separation of a racemic mixture of the piperidine intermediate is necessary. Enantiomeric resolution is a common strategy to obtain single enantiomers.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic piperidine base with a chiral acid, such as (S)-(+)-camphorsulfonic acid or tartaric acid derivatives. google.com These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine can be liberated by treatment with a base.

A more modern and analytical approach is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, are commonly used for resolving racemic piperidine derivatives. nih.gov For piperidines lacking a chromophore for UV detection, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be employed to facilitate analysis. nih.gov

| Chiral Stationary Phase | Analyte Type | Detection Method | Key Feature | Reference |

|---|---|---|---|---|

| Chiralcel OD / Chiralcel OJ | 1,3-dimethyl-4-phenylpiperidines | UV | Cellulose-based columns provide complementary resolution results. | nih.gov |

| Chiralpak AD-H | Piperidin-3-amine derivatives | UV (after derivatization) | Pre-column derivatization with PTSC enables detection of non-chromophoric amines. | nih.gov |

Construction of the 1H-1,2,4-Triazole Ring System

The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle found in many biologically active compounds. frontiersin.orgwikipedia.org Its construction can be achieved through various cyclization reactions. A common and direct route relevant to the synthesis of the target molecule involves the reaction of a piperidine-2-carboxamidine or a related derivative with a one-carbon electrophile.

One of the most established methods is the reaction of an amidine with a hydrazine derivative. frontiersin.orgnih.gov In the context of the target molecule, (R)-piperidine-2-carboxamidine could be reacted with an orthoformate or formic acid to close the triazole ring.

Alternatively, a widely used approach involves the cyclization of N-acylamidrazones. A key intermediate, (R)-piperidine-2-carbonitrile, can be converted to the corresponding amidrazone by reaction with hydrazine. Subsequent reaction with a carboxylic acid derivative or orthoester followed by cyclization would yield the desired 1,2,4-triazole ring.

Other methods for forming 1,2,4-triazoles include the Pellizzari reaction, which involves the reaction of amides and hydrazides, and the Einhorn-Brunner reaction, which utilizes the reaction of hydrazines with diacylamines. wikipedia.org More modern approaches include copper-catalyzed oxidative cyclization of amidines and nitriles or amine oxidase-inspired catalysis for the coupling of primary amines and hydrazine. nih.govrsc.org For example, a one-pot, two-step process starting from a carboxylic acid and an amidine, followed by reaction with hydrazine, can produce 1,3,5-trisubstituted-1,2,4-triazoles in high yields. frontiersin.orgnih.gov

Cyclocondensation Reactions for 1,2,4-Triazole Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,2,4-triazole ring system. These methods typically involve the reaction of a hydrazine-containing intermediate with a one-carbon electrophile, leading to the formation of the five-membered heterocycle. For the synthesis of the target compound, this would likely involve a chiral piperidine-derived precursor.

A common and effective strategy for forming 3,5-disubstituted or 1,3,5-trisubstituted 1,2,4-triazoles is the reaction of amidrazones with anhydrides or orthoesters. researchgate.netnih.gov In the context of synthesizing this compound, a key intermediate would be the (R)-piperidine-2-carboximidohydrazide (also known as (R)-piperidine-2-carboxamide hydrazone). This intermediate can be prepared from the corresponding N-protected (R)-piperidine-2-carbonitrile. The nitrile is first converted to an imidate, which then reacts with hydrazine to yield the desired amidrazone.

Once the piperidine-derived amidrazone is obtained, cyclocondensation with a suitable one-carbon source can be initiated. For example, reaction with formic acid or triethyl orthoformate would yield the unsubstituted 1H-1,2,4-triazole ring. The general mechanism involves the initial acylation of the terminal nitrogen of the hydrazone moiety, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic triazole ring.

| Precursor | Reagent | Product | Notes |

|---|---|---|---|

| (R)-Piperidine-2-carboximidohydrazide | Triethyl orthoformate | This compound | Acid or base catalysis may be employed. |

| (R)-Piperidine-2-carboximidohydrazide | Formic Acid | This compound | Often requires heating to drive the dehydration. |

| Acyl hydrazide | Amidine | 3,5-Disubstituted-1,2,4-triazole | Thermal cyclization of the intermediate acylamidrazone. researchgate.net |

Metal-Catalyzed and Metal-Free Heterocyclization Pathways

Modern synthetic chemistry offers a variety of metal-catalyzed and metal-free methods for the formation of 1,2,4-triazoles, which can offer advantages in terms of mild reaction conditions and functional group tolerance. nih.gov

Metal-Catalyzed Pathways: Copper catalysts, in particular, have been shown to be effective in the synthesis of 1,2,4-triazoles. For instance, copper-catalyzed oxidative cyclization reactions of amidines with various nitrogen sources can lead to the formation of the triazole ring. isres.org A potential route to the target molecule could involve the reaction of an (R)-piperidine-2-carboxamidine with a hydrazine derivative in the presence of a copper catalyst and an oxidant. Another approach involves the copper-catalyzed reaction of hydrazones with sources of carbon and nitrogen. researchgate.net

Metal-Free Pathways: Metal-free approaches are gaining traction due to their reduced cost and lower environmental impact. Iodine-mediated oxidative cyclization is a prominent example. nih.gov In this type of reaction, a hydrazone could be reacted with an amine in the presence of iodine and a mild oxidant to form the 1,2,4-triazole ring. nih.gov Furthermore, metal-free [3+2] cycloaddition reactions between aryl diazonium salts and various partners can also yield 1,2,4-triazoles. researchgate.net

| Reaction Type | Catalyst/Reagent | Precursors | Notes |

|---|---|---|---|

| Oxidative Cyclization | Cu(OAc)₂ | Amidrazone, Orthoester | Provides access to substituted 1,2,4-triazoles. |

| Dehydrogenative Cyclization | B(C₆F₅)₃ | Hydrazine, Nitrile | Metal-free approach. nih.gov |

| Oxidative C-H/N-H Annulation | I₂/TBHP | Hydrazone, Amine | Forms the triazole ring via C-N and N-N bond formation. nih.gov |

Coupling and Linking Strategies between Piperidine and Triazole Moieties

An alternative to forming the triazole ring on a piperidine scaffold is to couple a pre-synthesized piperidine derivative with a pre-synthesized triazole derivative. This approach allows for greater modularity in the synthesis of analogues.

Reductive Amination Protocols for Linking Fragments

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for linking heterocyclic fragments. researchgate.net This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To apply this strategy to the synthesis of this compound, one could envision a scenario where a piperidine precursor is linked to a triazole aldehyde. For instance, a protected 4-aminopiperidine (B84694) could be reacted with a 1,2,4-triazole-3-carbaldehyde via reductive amination to form a 4-(triazolylmethylamino)piperidine derivative. While this does not directly produce the target compound, it illustrates the general strategy for linking these two heterocycles. A more direct, albeit challenging, approach would involve the reductive amination of a triazole-containing aldehyde with a suitable ammonia (B1221849) equivalent in the presence of a chiral piperidine-based auxiliary to induce the desired stereochemistry, followed by cyclization.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), each with its own advantages in terms of reactivity and selectivity. nih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product Type |

|---|---|---|---|

| 1H-1,2,4-Triazole-3-carbaldehyde | Piperidine | NaBH(OAc)₃ | 3-(Piperidin-1-ylmethyl)-1H-1,2,4-triazole |

| 4-Oxopiperidine | 3-Amino-1H-1,2,4-triazole | NaBH₃CN | 4-(1H-1,2,4-Triazol-3-ylamino)piperidine |

Nucleophilic Substitution Reactions in Piperidine-Triazole Conjugation

Nucleophilic substitution reactions provide a direct method for forming a bond between a nucleophilic piperidine nitrogen and an electrophilic carbon on a triazole ring, or vice versa. A common strategy involves the reaction of a piperidine derivative with a halotriazole. For example, piperidine can act as a nucleophile and displace a halide (e.g., chloro or bromo) from a 3-halo-1,2,4-triazole.

The reactivity of the halotriazole can be enhanced by the presence of electron-withdrawing groups on the ring. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base to scavenge the hydrogen halide produced.

Conversely, a triazole anion can act as a nucleophile and displace a leaving group from a piperidine ring. For instance, the sodium salt of 1,2,4-triazole can react with an N-protected 2-(bromomethyl)piperidine (B7897292) to form the desired linkage. The stereochemistry at the 2-position of the piperidine would be retained if the leaving group is on a side chain, or inverted if the leaving group is directly attached to the chiral center.

Exploration of "Click Chemistry" Analogues for 1,2,4-Triazole Formation

"Click chemistry" most famously refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. While the direct synthesis of 1,2,4-triazoles via a "click-type" reaction is less established than for their 1,2,3-isomers, analogous principles of using highly energetic starting materials to drive the formation of a stable heterocyclic ring can be applied.

The synthesis of 1,2,4-triazoles often involves the [3+2] cycloaddition of nitriles with various partners. For example, the reaction of nitriles with nitrile imines (generated in situ from hydrazonoyl halides) can lead to the formation of 1,2,4-triazoles. In the context of the target molecule, an (R)-piperidine-2-carbonitrile could serve as a key precursor.

While not a true "click" reaction in the Sharpless definition, these cycloaddition strategies share the characteristics of high efficiency and atom economy, making them attractive for the synthesis of complex molecules like this compound. The development of robust and general "click-like" reactions for 1,2,4-triazole synthesis is an active area of research.

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of this compound on a larger scale necessitates the use of readily available and inexpensive starting materials. Chiral pool synthesis, starting from enantiomerically pure natural products or their derivatives, is a common strategy.

A plausible and efficient multi-step synthesis would likely commence from (R)-pipecolic acid. The synthetic sequence could proceed as follows:

Protection of the piperidine nitrogen: The secondary amine of (R)-pipecolic acid would be protected, for example, as a Boc- or Cbz-derivative, to prevent side reactions in subsequent steps.

Conversion of the carboxylic acid to a nitrile: The carboxylic acid functionality can be converted to a primary amide, which is then dehydrated to the corresponding nitrile, (R)-N-protected-piperidine-2-carbonitrile.

Formation of the amidrazone: The nitrile is then converted to the key amidrazone intermediate as described in section 2.3.1. This typically involves reaction with hydrazine hydrate, often with activation of the nitrile group.

Cyclocondensation to form the triazole ring: The amidrazone is then cyclized with a one-carbon synthon, such as triethyl orthoformate or formic acid, to construct the 1,2,4-triazole ring.

Deprotection: The final step involves the removal of the N-protecting group from the piperidine ring to yield the target compound, this compound.

Another viable precursor is N-protected 4-oxopiperidine. While this would lead to a 4-substituted triazolylpiperidine, the general principles of building the triazole ring onto the piperidine scaffold remain the same. For instance, a Wittig-type reaction could be used to introduce a two-carbon unit, which could then be elaborated into the necessary functionality for triazole formation.

| Starting Material | Key Intermediate | Final Product |

|---|---|---|

| (R)-Pipecolic acid | (R)-N-Boc-piperidine-2-carboximidohydrazide | This compound |

| N-Boc-piperidone-4-one | N-Boc-4-(cyanomethylene)piperidine | 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine |

| Ethyl 4-oxopiperidine-1-carboxylate | Ethyl 4-(hydrazonomethyl)piperidine-1-carboxylate | Ethyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate |

Synthesis of Fused or Spirocyclic Triazolylpiperidine Systems

The construction of fused and spirocyclic systems incorporating both a triazole and a piperidine ring represents a significant challenge in synthetic organic chemistry. These complex scaffolds are of interest due to their rigid three-dimensional structures, which can precisely orient functional groups for biological interactions. Methodologies for their synthesis often rely on intramolecular cyclization strategies, multicomponent reactions, and the formation of bicyclic precursors that are subsequently elaborated.

Fused Triazolylpiperidine Systems

The synthesis of fused triazolylpiperidine systems typically involves the construction of the triazole ring onto a pre-existing piperidine scaffold. A modular, three-step procedure has been developed for creating bicyclic Current time information in Le Flore County, US.researchgate.netmdpi.com-triazoles from amino acids, which is applicable to piperidine-derived starting materials. acs.org This convergent synthesis allows for the creation of diverse structures by combining different carboxylic acids and acyl hydrazines. acs.org

The general approach begins with the coupling of a piperidine carboxylic acid, such as 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid, with a chiral acyl hydrazine derived from an amino acid. The resulting intermediate is then subjected to a cyclization/dehydration step to form the fused triazole ring. High temperatures, often in a flow reactor, are employed for the final ring-closure to afford the triazole. acs.org For instance, the reaction can be telescoped after an initial deprotection step, with the triazole formation occurring at 210 °C with a short residence time, often eliminating the need for chromatographic purification. acs.org This method is versatile, tolerating a range of aliphatic and aryl substituents and allowing for the formation of 5-, 6-, and 7-membered rings fused to the triazole. acs.org

A representative synthesis is the formation of Benzyl 4-(2-{(4S)-4-[(tert-butoxycarbonyl)amino]pentanoyl}hydrazinecarbonyl)piperidine-1-carboxylate, which serves as a precursor to a fused triazolylpiperidine system. acs.org

Table 1: Synthesis of Fused Bicyclic Current time information in Le Flore County, US.researchgate.netmdpi.com-Triazole Precursor

| Starting Materials | Intermediate Product | Yield | Reference |

|---|---|---|---|

| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid and tert-butyl [(2S)-5-hydrazinyl-5-oxopentan-2-yl]carbamate | Benzyl 4-(2-{(4S)-4-[(tert-butoxycarbonyl)amino]pentanoyl}hydrazinecarbonyl)piperidine-1-carboxylate | 42% | acs.org |

Another strategy involves the reaction of 6-ethoxy-2-oxopiperidin-3-ylidene)acetohydrazide with triethyl orthoformate. This reaction leads to the formation of a triazolo[4,3-a]pyridin-3(2H)-one derivative that is fused with the piperidine ring system. researchgate.net

Spirocyclic Triazolylpiperidine Systems

The synthesis of spirocyclic systems containing a piperidine and a triazole ring often utilizes multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. researchgate.net These reactions are highly efficient and offer a high degree of molecular diversity. researchgate.net Spirooxindoles, which are structurally analogous to spiro-piperidinones, are frequently synthesized via 1,3-dipolar cycloaddition reactions. rsc.org This approach involves the reaction of an in situ generated azomethine ylide with a dipolarophile. rsc.org This strategy is a powerful tool for creating spiro-pyrrolidine rings, and similar logic can be applied to the construction of other spiro-heterocycles. researchgate.netrsc.org

For example, the synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been achieved through a three-component reaction of an arylamine, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org A plausible mechanism involves the initial formation of an aldol (B89426) adduct between isatin and the dione, followed by dehydration and subsequent reaction with the arylamine and intramolecular cyclization to yield the final spiro compound. beilstein-journals.org

Direct synthesis of spiro compounds containing both piperidine and 1,2,4-triazole has been reported. One such approach involves the synthesis of spiro[4.5]dec-2-enes that incorporate both heterocyclic moieties. amanote.com These syntheses highlight the feasibility of creating complex spiro-architectures that merge these two important pharmacophores.

While direct examples for this compound-based spirocycles are specific, the general methodologies developed for analogous structures provide a clear roadmap. The synthesis of spiro heterocycles bearing a piperidine moiety is well-documented, often starting from 1-benzyl-2,6-diarylpiperidin-4-ones. nih.gov These precursors can be elaborated through various cyclization reactions to generate the spirocyclic core. nih.gov

Table 2: Examples of Multicomponent Reactions for Spiro-Heterocycle Synthesis

| Reaction Type | Reactants | Product Class | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatins, α-Amino acids, Tetrahydroxanthenones (dipolarophile) | Xanthenone fused spiro-pyrrolidine oxindoles | High regio- and diastereoselectivity; forms multiple bonds in one step. | researchgate.net |

| Three-Component Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | Convenient, room temperature synthesis in acetic acid. | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Dipolarophile and in situ generated Azomethine ylide | Spirooxindole-pyrrolidines | Environmentally friendly (ethanol solvent), catalyst-free, good to excellent yields (69-94%). | rsc.org |

Advanced Spectroscopic Characterization and Structural Analysis of R 2 1h 1,2,4 Triazol 5 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous evidence for the atomic connectivity, stereochemistry, and conformational preferences of (R)-2-(1H-1,2,4-Triazol-5-yl)piperidine.

High-Resolution 1H NMR and 13C NMR for Detailed Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra offer the primary evidence for the molecular structure by identifying the distinct chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show signals corresponding to the protons of both the piperidine (B6355638) and triazole rings. The piperidine protons would appear as a series of multiplets in the aliphatic region, while the triazole C-H proton would be found further downfield in the aromatic region. The N-H protons of both rings are typically observed as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between the sp³-hybridized carbons of the piperidine ring and the sp²-hybridized carbons of the triazole ring.

Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Triazole N-H | ~12.5-13.5 | br s | Broad singlet, exchangeable with D₂O. |

| Triazole C-H | ~7.8-8.2 | s | Singlet for the proton on the triazole ring. |

| Piperidine N-H | ~3.0-4.0 | br s | Broad singlet, exchangeable with D₂O. Position can vary. |

| Piperidine H-2 | ~3.5-3.8 | m | Proton at the stereocenter, adjacent to the triazole ring. |

| Piperidine H-6 (eq) | ~3.0-3.2 | m | Protons adjacent to the piperidine nitrogen. |

| Piperidine H-6 (ax) | ~2.6-2.8 | m | |

| Piperidine H-3, H-4, H-5 | ~1.4-2.0 | m | Overlapping multiplets for the remaining methylene (B1212753) protons. |

Expected ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Triazole C-5 | ~155-160 | Carbon attached to the piperidine ring. |

| Triazole C-3 | ~145-150 | Carbon bearing the proton in the triazole ring. |

| Piperidine C-2 | ~50-55 | Carbon at the stereocenter, attached to the triazole ring. |

| Piperidine C-6 | ~45-50 | Carbon adjacent to the piperidine nitrogen. |

| Piperidine C-4 | ~25-30 | Remaining piperidine methylene carbons. |

| Piperidine C-3, C-5 | ~20-25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity, Spatial Proximity, and Stereochemical Assignment

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal the sequence of protons around the piperidine ring, showing correlations between H-2 and H-3, H-3 and H-4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com It allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.5-3.8 ppm would show a cross-peak to the carbon signal at ~50-55 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly powerful for connecting different parts of the molecule. A key correlation would be observed between the piperidine H-2 proton and the triazole C-5 carbon, unequivocally establishing the connection point between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is vital for determining stereochemistry and conformation. For instance, it can distinguish between axial and equatorial protons on the piperidine ring by observing correlations between protons in 1,3-diaxial relationships.

Determination of Piperidine Ring Conformation (e.g., Chair, Twist-Boat) through Coupling Constant Analysis

The conformation of the six-membered piperidine ring is a critical aspect of the molecule's three-dimensional structure. Saturated six-membered rings like piperidine predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. niscpr.res.innih.gov

The specific conformation can be determined by analyzing the three-bond proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Chair Conformation: In a chair conformation, the dihedral angle between two adjacent axial protons (axial-axial coupling) is approximately 180°, resulting in a large coupling constant (typically ³Jₐₐ = 10-13 Hz). The dihedral angles for axial-equatorial and equatorial-equatorial couplings are around 60°, leading to much smaller coupling constants (³Jₐₑ and ³Jₑₑ = 2-5 Hz).

By measuring the coupling constants for the H-2 proton, the orientation of the triazolyl substituent can be determined. A large diaxial coupling between H-2 and one of the H-3 protons would indicate that H-2 is in an axial position. Conversely, the absence of a large diaxial coupling would suggest H-2 is equatorial. For bulky substituents, the equatorial position is generally favored to minimize steric interactions.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂N₄), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming the molecular formula.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern provides a fingerprint of the molecule's structure. Plausible fragmentation pathways would involve the cleavage of the piperidine and/or triazole rings.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for amines, involving the loss of a radical from the carbon adjacent to the nitrogen, leading to a stable iminium ion. Cleavage of the C2-C3 bond in the piperidine ring is a likely pathway.

Loss of Triazole Moiety: Cleavage of the bond between the piperidine C-2 and the triazole C-5 could lead to fragments corresponding to the individual rings.

Ring Fragmentation: The piperidine ring itself can undergo cleavage to produce smaller charged fragments. The triazole ring is relatively stable but can fragment through the loss of a nitrogen molecule (N₂). mdpi.com

Expected Key Fragments in Mass Spectrum

| m/z Value | Possible Fragment Identity |

|---|---|

| 165 | [M+H]⁺ (Molecular Ion + Proton) |

| 84 | Piperidine ring fragment after cleavage |

| 81 | Triazole ring fragment |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3300 | N-H Stretch | Piperidine & Triazole N-H (often broad) |

| 2850-3000 | C-H Stretch | Aliphatic C-H (Piperidine) |

| ~1630-1680 | N-H Bend | Piperidine N-H |

| ~1500-1600 | C=N Stretch | Triazole ring |

| ~1400-1480 | C-H Bend | CH₂ (Piperidine) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While NMR provides information about the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure. nih.gov

X-ray analysis would confirm:

Absolute Stereochemistry: Unambiguously determines the (R) configuration at the C-2 chiral center.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles within the molecule.

Solid-State Conformation: Confirms the chair conformation of the piperidine ring and the equatorial or axial position of the triazole substituent.

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, detailing any hydrogen bonding networks involving the N-H groups of the piperidine and triazole rings, which are crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Enantiomeric Purity Assessment

Following a comprehensive search of scientific literature, no specific experimental data from chiroptical spectroscopy studies, such as circular dichroism (CD), for the compound this compound could be located. While chiroptical techniques are fundamental in determining the absolute configuration and assessing the enantiomeric purity of chiral molecules, published research detailing these specific analyses for the requested compound is not available in the public domain based on the conducted search.

Chiroptical spectroscopy, in principle, would be a powerful tool for the characterization of this compound. Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique would be expected to yield a unique CD spectrum for the (R)-enantiomer, characterized by positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of its chromophores (the triazole and piperidine rings).

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum of this compound. By comparing the calculated spectrum with an experimentally obtained one, the absolute configuration of the synthesized compound could be unequivocally confirmed.

Furthermore, the intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample. This relationship would allow for the quantitative determination of the enantiomeric purity of a sample of 2-(1H-1,2,4-Triazol-5-yl)piperidine, which is a critical parameter in pharmaceutical applications.

Although no specific data tables or detailed research findings for this compound can be presented, the general principles of chiroptical spectroscopy underscore its importance for the structural elucidation and quality control of this and other chiral compounds. Future research on the synthesis and characterization of this compound would likely benefit from the application of these spectroscopic methods.

Computational Chemistry and Molecular Modeling of R 2 1h 1,2,4 Triazol 5 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a detailed understanding of the electronic structure and energetics of (R)-2-(1H-1,2,4-Triazol-5-yl)piperidine. These calculations are fundamental in predicting the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, are employed to determine the optimized geometry and energy profiles of this compound.

For analogous structures, DFT simulations have been used to derive key geometric parameters. For instance, in a related triazole-piperidine compound, the dihedral angle between the piperidine (B6355638) and triazole rings was calculated to be 112.4°. vulcanchem.com The bond lengths within the triazole ring are also of significant interest, with the C2-N3 bond length in a similar triazole compound calculated at 1.312 Å. vulcanchem.com Such calculations are crucial for understanding the steric and electronic interactions between the two heterocyclic rings.

The choice of basis set, such as 6-31G(d) or cc-PVDZ, is critical in these calculations to ensure a balance between accuracy and computational cost. researchgate.netresearchgate.net Geometry optimization calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers between them, providing insights into the molecule's flexibility.

Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Triazole-Piperidine Structures

| Parameter | Value | Reference |

| Dihedral Angle (Piperidine-Triazole) | 112.4° | vulcanchem.com |

| Bond Length (C2-N3 in Triazole) | 1.312 Å | vulcanchem.com |

This data is based on DFT simulations of analogous structures and serves as an illustrative example.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for electronic structure characterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain more accurate electronic energies and wavefunctions.

While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. For a molecule like this compound, these methods can provide a more precise description of its electronic properties, such as ionization potential, electron affinity, and charge distribution. These high-level calculations are essential for a thorough understanding of the molecule's chemical behavior.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govcore.ac.uk The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. nih.gov Theoretical calculations of NMR parameters for different conformers can help in assigning experimental spectra and understanding the conformational dynamics in solution. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov The theoretical IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretching and bending vibrations of the triazole and piperidine rings. researchgate.net For instance, the stretching vibrations of the N-N bonds within a triazole ring have been identified in theoretical spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net The predicted spectra can help in understanding the electronic transitions within the molecule, such as π → π* transitions within the triazole ring. researchgate.net

Table 2: Overview of Theoretical Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Parameters |

| NMR | GIAO/DFT | Chemical Shifts (¹H, ¹³C) |

| IR | DFT | Vibrational Frequencies |

| UV-Vis | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths |

Conformational Analysis and Dynamics

The flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the triazole ring give rise to a complex conformational landscape for this compound. Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule in a simulated environment, such as in solution. pensoft.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, providing a detailed picture of its dynamic behavior.

MD simulations can reveal the preferred conformations of this compound in different solvents and at different temperatures. These simulations can also provide insights into the intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations. The results of MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) and radius of gyration, which characterize the stability and compactness of the molecule's structure. researchgate.net

Force field-based methods offer a computationally less expensive alternative to quantum chemical calculations for exploring the conformational landscape of large molecules. These methods use a set of empirical energy functions to calculate the potential energy of a molecule as a function of its atomic coordinates.

Different force fields, such as Tripos and MMFF94, may give different results for the conformer populations due to variations in their parameterization. nih.gov For piperidine analogs, it has been noted that force fields can differ in their treatment of the tertiary amine nitrogen and in their description of internal rotation around single bonds. nih.gov Therefore, the choice of force field is a critical factor in these studies. Conformational searches using these methods can generate an ensemble of low-energy conformers, providing a comprehensive view of the molecule's accessible conformations.

Analysis of Intramolecular Interactions and Their Influence on Conformation

Key intramolecular interactions influencing the conformation include:

Steric Hindrance: The spatial arrangement of the triazole ring relative to the piperidine ring is influenced by steric clash. The molecule will favor a conformation that minimizes repulsion between these two cyclic systems. Density functional theory (DFT) simulations on analogous structures have been used to determine key geometric parameters like the dihedral angle between rings to identify the most stable, low-energy conformations.

Hydrogen Bonding: Intramolecular hydrogen bonds can significantly stabilize specific conformations. In molecules with suitable functional groups, a hydrogen atom on one part of the molecule can form a non-covalent bond with a nitrogen or oxygen atom on another part. For instance, in some triazole derivatives, intramolecular N—H⋯N or N—H⋯O hydrogen bonds have been observed to enforce planarity between the triazole ring and adjacent structures. nih.govnih.gov

Torsional Strain: The rotation around the single bond connecting the piperidine and triazole rings is subject to torsional strain. Computational energy profiling can predict the most favorable rotational angles (rotamers) that the molecule is likely to adopt in solution.

The interplay of these forces dictates the conformational landscape of the molecule, which in turn affects its ability to bind to a biological target.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is crucial for understanding the mechanism of action and for virtual screening of compound libraries. Studies on various derivatives of 1,2,4-triazole (B32235) and piperidine have demonstrated their potential to interact with a range of biological targets, including kinases, receptors, and enzymes involved in cancer and infectious diseases. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a receptor's active site, known as the binding mode. For compounds containing the 1,2,4-triazole and piperidine scaffolds, docking studies consistently reveal the importance of these moieties in anchoring the molecule within the binding pocket.

The nitrogen atoms of the 1,2,4-triazole ring are frequently identified as key interaction points, often acting as hydrogen bond acceptors or donors. pensoft.net The piperidine ring, with its conformational flexibility, can adapt its shape to fit into hydrophobic pockets within the receptor site. The specific orientation is determined by the collective effect of all intermolecular interactions, aiming for the lowest possible energy state. For example, in studies targeting EGFR inhibitors, triazole derivatives were shown to orient themselves to interact with key amino acid residues in the kinase domain. nih.gov

The stability of the ligand-receptor complex is determined by a network of non-covalent intermolecular interactions. For molecules like this compound, these interactions are critical for its biological activity.

Hydrogen Bonding: The 1,2,4-triazole ring is an excellent hydrogen bond donor and acceptor. pensoft.net Docking studies on similar compounds show that the nitrogen atoms of the triazole ring and the nitrogen of the piperidine ring frequently form hydrogen bonds with amino acid residues such as tyrosine, lysine, and histidine in the active site of enzymes. pensoft.net

π-π Stacking: The aromatic 1,2,4-triazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor. nih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to the binding affinity.

Hydrophobic Contacts: The carbon atoms of the piperidine ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine and leucine. These interactions are crucial for desolvating the ligand from water and stabilizing its position within the receptor. pensoft.net

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a binding energy score or the free energy of binding (ΔG°). pensoft.net A more negative value indicates a stronger and more stable interaction. These scores are used to rank potential drug candidates and prioritize them for further experimental testing.

Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often used to calculate binding free energies. Docking studies on various 1,2,4-triazole derivatives have reported a wide range of binding affinities depending on the specific target and the substituents on the core structure.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,3-Triazole Hybrid | Nitrate Reductase | -6.96 | TYR248, LYS273 |

| 1,2,4-Triazole Derivative | c-Kit Tyrosine Kinase | -176.749 | Not Specified nih.govnih.gov |

| 1,2,4-Triazole Derivative | Protein Kinase B | -170.066 | Not Specified nih.govnih.gov |

| Thiazolo[3,2-b] nih.govvulcanchem.com-triazole | EGFR | -8.20 | Met793, Leu718, Val726 |

Computational Structure-Activity Relationship (SAR) Studies and Ligand Design

Computational Structure-Activity Relationship (SAR) studies aim to establish a quantitative link between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how small changes in a molecule's structure affect its binding affinity or functional activity, researchers can develop predictive models.

For the 1,2,4-triazole-piperidine scaffold, computational SAR studies would typically involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for a series of related compounds.

Model Generation: Using statistical methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to build a 3D-QSAR model that correlates these descriptors with observed biological activity. nih.gov

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

The insights gained from such models are invaluable for ligand design. For example, a QSAR model might reveal that adding a bulky, electronegative substituent at a specific position on the triazole ring enhances binding affinity. nih.gov This knowledge allows computational chemists to rationally design new analogs of this compound with potentially improved potency and selectivity, guiding synthetic efforts and accelerating the drug discovery process.

Medicinal Chemistry and Biological Target Identification of Triazolylpiperidine Scaffolds

Triazolylpiperidines as Versatile Molecular Scaffolds in Modern Drug Discovery Research

The fusion of a piperidine (B6355638) ring and a 1,2,4-triazole (B32235) moiety creates a molecular scaffold of significant interest in contemporary medicinal chemistry. nih.gov The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized as a "privileged scaffold" due to its favorable pharmacological properties. These include metabolic stability, low toxicity, high bioavailability, and a capacity for hydrogen bonding, which facilitates strong interactions with biological targets. nih.govnih.gov The nitrogen atoms within the 1,2,3-triazole isomer are known to be crucial for enzyme-inhibitor interactions, a principle that extends to the 1,2,4-triazole isomer. nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle, is a common feature in many pharmaceuticals and natural products. Its conformational flexibility and ability to be substituted at various positions allow for the precise orientation of functional groups to interact with target proteins. The combination of these two rings into a single triazolylpiperidine framework results in a versatile structure that can be readily modified. nih.govnih.gov This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by altering substituents on either the triazole or piperidine components, thereby fine-tuning the molecule's potency and selectivity for a wide range of biological targets, from enzymes to G-protein coupled receptors. nih.govnih.govnih.gov The development of potent and selective inhibitors for enzymes like diacylglycerol lipase-β (DAGLβ) based on a piperidyl-1,2,3-triazole urea (B33335) scaffold highlights the adaptability of such combined heterocyclic systems in creating targeted therapeutic agents. nih.gov

In Vitro Enzymatic Studies and Mechanism of Inhibition

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A decrease in the neurotransmitter acetylcholine, hydrolyzed by these enzymes, is linked to cognitive decline. nih.govnih.gov Consequently, the triazolylpiperidine scaffold has been extensively investigated for its potential to inhibit AChE and BChE.

Research has shown that derivatives incorporating these structural motifs can act as potent cholinesterase inhibitors. nih.gov For instance, certain methyl phenyl-substituted derivatives of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine have demonstrated significant inhibitory activity against both AChE and BChE. nih.gov Molecular docking studies suggest these inhibitors can interact with key sites on the enzymes, such as the catalytic active site (CAS) and the peripheral anionic site (PAS), effectively blocking substrate access. semanticscholar.org The ability of a single compound to inhibit both AChE and BChE is considered advantageous, as BChE levels are known to increase in the later stages of Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Triazolylpiperidine Derivatives and Related Compounds

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Methyl phenyl-substituted piperidine-triazole derivative (12d) | AChE | 0.73 ± 0.54 | nih.gov |

| Methyl phenyl-substituted piperidine-triazole derivative (12m) | BChE | 0.038 ± 0.50 | nih.gov |

| Compound 8i (2-Oxoindoline derivative) | eeAChE | 0.39 | semanticscholar.org |

| Compound 8i (2-Oxoindoline derivative) | eqBChE | 0.28 | semanticscholar.org |

| Compound 15j (Benzimidazolinone derivative) | eqBChE | 0.16 ± 0.04 | nih.gov |

| Compound 6n (1,2,4-Oxadiazole derivative) | BuChE | 5.07 | nih.gov |

α-Glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes mellitus. nih.gov They function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. The 1,2,4-triazole scaffold, often in combination with other heterocyclic systems, has been explored for this enzymatic target.

Studies on various triazole derivatives have demonstrated promising α-glucosidase inhibitory activity. For example, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives were synthesized and evaluated, with some showing notable inhibition. nih.gov Other research into benzimidazole-1,2,3-triazoles and indolinone-substituted phenoxy-methyltriazoles also revealed potent, competitive inhibition of the enzyme. nih.gov Molecular docking analyses suggest that the triazole moiety plays a key role in binding to the enzyme's active site. researchgate.net A study on pyridazine-triazole hybrids identified a compound with an IC₅₀ value of 1.7 µM, which is significantly more potent than the standard drug, acarbose. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Triazole Derivatives

| Compound | IC₅₀ | Reference |

|---|---|---|

| Methyl phenyl-substituted piperidine-triazole derivative (12d) | 36.74 ± 1.24 μM | nih.gov |

| Unsubstituted phenyl benzo[d]isoxazole-triazole derivative (9a) | 15.17 nmol | nih.gov |

| Bromine-substituted benzo[d]isoxazole-triazole derivative (9n) | 14.69 nmol | nih.gov |

| Pyridazine-triazole hybrid (10k) | 1.7 μM | researchgate.net |

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various conditions, including asthma and arthritis. nih.govresearchgate.net The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key therapeutic target for anti-inflammatory drugs. researchgate.net The 1,2,4-triazole scaffold has been successfully incorporated into potent LOX inhibitors.

Research has led to the development of 1,2,4-triazole derivatives that selectively inhibit 5-LOX. nih.gov For example, 1-phenylperhydro-1,2,4-triazin-3-one, a related triazine structure, was found to be a selective inhibitor of 5-LOX with IC₅₀ values in the 5-21 μM range in various cell-based assays. nih.gov Further studies on substituted pyrrolo[1,2-a] nih.govnih.govsemanticscholar.orgtriazolo[1,5-c]quinazolines have also shown a strong affinity towards the LOX enzyme in molecular docking simulations, with subsequent in vitro screening confirming their inhibitory activity. zsmu.edu.ua The lipophilicity and molecular weight of these triazole derivatives were found to be important factors influencing their ability to inhibit soybean LOX (sLOX), which is often used as a model for human 5-LOX. researchgate.netzsmu.edu.ua

Table 3: Lipoxygenase Inhibitory Activity of Selected Triazole-Related Compounds

| Compound | Target Enzyme | IC₅₀/Activity | Reference |

|---|---|---|---|

| 1-Phenylperhydro-1,2,4-triazin-3-one (4) | 5-LOX | 5-21 μM | nih.gov |

| Pyrrolo[1,2-a] nih.govnih.govsemanticscholar.orgtriazolo-[c]quinazoline with fluorine | Soybean LOX | 36.33% Inhibition | zsmu.edu.ua |

| Pyrrolo[1,2-a] nih.govnih.govsemanticscholar.orgtriazolo-[c]quinazoline with 2-thienyl | Soybean LOX | 39.83% Inhibition | zsmu.edu.ua |

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. Its activity is a significant factor in pathologies caused by microorganisms like Helicobacter pylori, contributing to gastritis, peptic ulcers, and certain cancers. scispace.comnih.gov Therefore, urease inhibitors are of considerable therapeutic interest.

The 1,2,4-triazole scaffold has proven to be a fertile ground for the discovery of potent urease inhibitors. scispace.comresearchgate.net A series of nih.govnih.govsemanticscholar.orgtriazolo[3,4-b] nih.govnih.govsemanticscholar.orgthiadiazole derivatives exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Kinetic and molecular docking studies of other 1,2,4-triazole derivatives have identified potent inhibitors, with one compound showing noncompetitive inhibition and a Ki value of 32.0 ± 10.25 µM. ktu.edu.tr These findings underscore the potential of triazole-based compounds to effectively target and inhibit urease activity. scispace.comnih.gov

Table 4: Urease Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | IC₅₀ (μM) | Reference |

|---|---|---|

| nih.govnih.govsemanticscholar.orgtriazolo[3,4-b] nih.govnih.govsemanticscholar.orgthiadiazole derivatives (6a-6m) | 0.87 ± 0.09 to 8.32 ± 1.21 | nih.gov |

| Thiourea (Standard) | 22.54 ± 2.34 | nih.gov |

| Compound B20 (Acetohydrazide derivative) | Ki = 32.0 ± 10.25 (Noncompetitive) | ktu.edu.tr |

Receptor Binding and Ligand-Target Characterization

Beyond enzymatic inhibition, the triazolylpiperidine scaffold has been effectively utilized to design ligands that bind with high affinity to various G-protein coupled receptors (GPCRs) and nuclear receptors. The structural characteristics of this framework allow for the development of both agonists and antagonists for important therapeutic targets.

One area of investigation has been the cannabinoid receptors. A series of 1-benzyl-1H-1,2,4-triazoles were synthesized and evaluated in CB1 receptor radioligand binding assays, leading to the discovery of a compound with nanomolar affinity for the CB1 receptor. nih.gov This built upon earlier work that identified 1,5-diaryl-1H-1,2,4-triazoles as a novel class of CB1 receptor antagonists. nih.gov

In another study, researchers developed nih.govnih.govsemanticscholar.orgtriazolo[1,5-a]pyridine derivatives containing a piperidine moiety as potent inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.gov RORγt is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis. The optimized compound demonstrated strong RORγt inhibitory activity and a favorable pharmacokinetic profile. nih.gov Furthermore, derivatives of 1-(2-thiazolyl)-4-propylpiperazine, which shares structural similarities, have been investigated as histamine (B1213489) H3 receptor antagonists, showing that the specific placement of substituents on the heterocyclic ring system is critical for activity. nih.gov

Table 5: Receptor Binding Affinity of Selected Triazole-Piperidine Scaffolds

| Compound Class/Number | Target Receptor | Affinity/Activity | Reference |

|---|---|---|---|

| 1-Benzyl-1H-1,2,4-triazole (Compound 12a) | Cannabinoid CB1 Receptor | Ki = 47.8 ± 3.4 nM | nih.gov |

| Triazolopyridine derivative (Compound 5a) | RORγt | IC₅₀ = 5.2 nM (Inverse Agonist) | nih.gov |

| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Histamine H3 Receptor | Higher potency than 4-yl analogues | nih.gov |

Dopamine (B1211576) Receptor D2 Interactions and Binding Modes

The interaction of piperidine-containing compounds with the Dopamine D2 receptor (D2R) is a critical area of research, particularly in the development of antipsychotic medications. The binding of these ligands is often characterized by key interactions within the orthosteric binding site (OBS) of the receptor. A crucial interaction involves the protonated nitrogen of the piperidine ring forming a salt bridge with the highly conserved Asp114 residue in transmembrane helix 3 (TM3) of the D2R.

Molecular docking and dynamics simulations of various arylpiperazine derivatives, which share structural similarities with the triazolylpiperidine scaffold, have provided insights into the binding modes at the D2R. These studies suggest that in addition to the salt bridge with Asp114, aromatic interactions with key residues such as Phe390 and Trp386 are significant for high-affinity binding. The aryl moiety of these ligands typically occupies a pocket formed by these aromatic residues, contributing to the stability of the ligand-receptor complex.

Furthermore, some more complex ligands have been shown to adopt a "bitopic" binding mode, where they simultaneously engage both the OBS and an extended binding pocket (EBP). This dual interaction can lead to enhanced affinity and selectivity for the D2R over other related receptors. The linker connecting the piperidine (or piperazine) core to other chemical moieties plays a crucial role in enabling the ligand to span both binding sites effectively.

| Feature | Description | Key Interacting Residues |

| Primary Anchor | Salt bridge formation | Asp114 (TM3) |

| Aromatic Interactions | π-π stacking and hydrophobic interactions | Phe390, Trp386 |

| Extended Binding | Interaction with a secondary pocket | Residues in extracellular loops |

| Role of Triazole | Potential hydrogen bonding | Polar residues in the binding site |

Cytochrome P450 (e.g., CYP51) Binding and Interactions

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents that target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Triazole-based inhibitors function by coordinating with the heme iron atom at the active site of CYP51, thereby disrupting the catalytic cycle.

The binding mechanism involves the N4 atom of the 1,2,4-triazole ring forming a coordinate bond with the ferric iron of the heme prosthetic group. This interaction effectively blocks the binding of the natural substrate, lanosterol, and inhibits the demethylation process. The affinity and selectivity of these inhibitors are further influenced by the interactions of their side chains with the amino acid residues lining the active site cavity of CYP51.

For triazolylpiperidine scaffolds, the piperidine ring and any substituents would occupy the substrate-binding channel of the enzyme. The orientation and interactions of these groups are critical for determining the potency and species-selectivity of the inhibitor. Molecular modeling studies have shown that hydrophobic interactions between the inhibitor's side chain and nonpolar residues in the active site are a major driving force for binding. The specific stereochemistry of the piperidine ring, as in (R)-2-(1H-1,2,4-Triazol-5-yl)piperidine, can significantly influence the precise fit within the active site, affecting both binding affinity and inhibitory activity.

| Interaction Type | Description | Key Components |

| Heme Coordination | The N4 of the triazole ring binds to the heme iron. | 1,2,4-Triazole ring, Heme iron |

| Hydrophobic Interactions | The piperidine and other nonpolar parts of the molecule interact with hydrophobic residues in the active site. | Piperidine ring, Apolar amino acid residues |

| Van der Waals Forces | Close-range interactions between the inhibitor and the enzyme contribute to binding stability. | Entire ligand, Active site residues |

Non-canonical DNA Structure Interactions (G-quadruplexes, i-motifs)

Recent research has highlighted the potential for small molecules containing triazole moieties to interact with non-canonical DNA structures, such as G-quadruplexes and i-motifs. These structures are found in telomeric regions and gene promoter sequences and are implicated in the regulation of gene expression and telomerase activity.

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. Small molecules can stabilize these structures, leading to the inhibition of telomerase and the downregulation of oncogenes, making them attractive targets for anticancer drug development. Triazole-containing ligands have been shown to interact with G-quadruplexes through π-π stacking interactions between the aromatic triazole ring and the G-tetrads, as well as electrostatic interactions between positively charged side chains and the negatively charged phosphate (B84403) backbone of the DNA.

i-Motifs are formed in cytosine-rich sequences and are structurally distinct from G-quadruplexes. While less studied, they also represent a potential therapeutic target. A peptidomimetic ligand containing a triazole has been reported to selectively interact with i-motif DNA. The interaction is thought to be driven by a combination of electrostatic and hydrophobic interactions, with the triazole ring contributing to the binding affinity and selectivity.

For a simple scaffold like this compound, the potential for interaction with these non-canonical DNA structures would likely depend on the presence of additional functional groups that could enhance binding affinity and selectivity. The basic nitrogen of the piperidine ring could be protonated at physiological pH, allowing for electrostatic interactions with the DNA backbone, while the triazole ring could participate in stacking or hydrogen bonding interactions within the grooves or loops of the G-quadruplex or i-motif.

| DNA Structure | Potential Interaction Modes | Key Moieties |

| G-quadruplex | π-π stacking with G-tetrads, electrostatic interactions with the phosphate backbone. | Triazole ring, Protonated piperidine |

| i-motif | Groove binding, electrostatic and hydrophobic interactions. | Triazole ring, Piperidine ring |

Tyrosine Kinase Receptor Binding (e.g., C-Met)

The triazole scaffold is a component of numerous small molecule inhibitors targeting tyrosine kinase receptors, such as c-Met. The c-Met receptor plays a crucial role in cell proliferation, migration, and survival, and its dysregulation is associated with various cancers.

Triazole-containing inhibitors of c-Met typically bind to the ATP-binding site of the kinase domain, competing with the endogenous ATP. The triazole ring can form key hydrogen bonds with residues in the hinge region of the kinase, which is a critical interaction for potent inhibition. For instance, molecular docking studies of thienopyrimidine-triazole conjugates have shown that the triazole moiety forms hydrogen bonds with the backbone of the hinge region, mimicking the interactions of the adenine (B156593) part of ATP. nih.gov

The piperidine ring of a triazolylpiperidine scaffold would likely be directed towards the solvent-exposed region of the ATP-binding pocket. Modifications to the piperidine ring can be used to improve solubility, metabolic stability, and selectivity of the inhibitor. The stereochemistry at the point of attachment of the triazole to the piperidine, as in the (R)-enantiomer, is expected to be crucial for optimal positioning of the molecule within the binding site to maximize interactions and achieve high inhibitory potency.

| Interaction Feature | Description | Key Residues/Regions |

| Hinge Binding | Hydrogen bonding between the triazole ring and the kinase hinge region. | Hinge region backbone amides and carbonyls |

| Hydrophobic Interactions | Interactions of the piperidine and other substituents with hydrophobic pockets. | Hydrophobic residues in the ATP-binding site |

| Solvent-Exposed Region | The piperidine ring often extends towards the solvent-accessible area. | Surface residues of the kinase domain |

Structure-Activity Relationship (SAR) Analysis from In Vitro Biological Data

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of triazolylpiperidine scaffolds is highly dependent on the nature and position of substituents on both the triazole and piperidine rings. Structure-activity relationship (SAR) studies of various related compounds have provided valuable insights into how modifications affect potency and selectivity.

For instance, in the context of antifungal activity targeting CYP51, modifications to the piperidine ring that enhance lipophilicity often lead to increased potency. The addition of aryl groups to the piperidine nitrogen can significantly impact the binding affinity, with the electronic properties of the substituents on the aryl ring playing a key role. Electron-withdrawing groups can influence the pKa of the piperidine nitrogen and alter its interaction with the target enzyme.

In the case of dopamine D2 receptor ligands, substituents on an aryl ring attached to the piperidine (or piperazine) nitrogen are crucial for determining affinity and selectivity. For example, a methoxy (B1213986) group at the ortho position of a phenyl ring has been shown to be favorable for D2R binding. The length and nature of the linker connecting the triazolylpiperidine core to other pharmacophoric elements are also critical for achieving optimal interactions, particularly for bitopic ligands.

The following table summarizes the general impact of substituent modifications on the biological activity of triazolylpiperidine-related scaffolds based on available literature.

| Scaffold Position | Modification | Impact on Biological Activity |

| Piperidine Nitrogen | Addition of aryl or alkyl groups | Can significantly alter affinity and selectivity for various targets. |

| Aryl Substituents | Electron-donating or -withdrawing groups | Modulates electronic properties and can fine-tune binding interactions. |

| Triazole Ring | Substitution on available nitrogens or carbons | Can affect heme coordination (in CYPs) or hydrogen bonding patterns. |

Influence of Stereochemistry (R vs. S) on Biological Activity and Binding Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this is particularly true for the 2-substituted piperidine scaffold. The (R) and (S) enantiomers of a compound can exhibit significantly different potencies, selectivities, and even different modes of action.

The spatial arrangement of the triazole group relative to the piperidine ring in this compound will dictate its ability to fit into a chiral binding pocket of a biological target. For enzymes and receptors, which are themselves chiral, the interactions with one enantiomer are often more favorable than with the other.

For example, in a series of pyrimidinyl-piperazine carboxamides targeting α-glucosidase, compounds with an (S)-configuration at the chiral center were found to be up to five times more active than their (R)-enantiomer counterparts. researchgate.net This highlights the critical importance of stereochemistry in achieving optimal interactions with the active site. Similarly, for natural product-inspired compounds, the biological activity is often confined to the naturally occurring stereoisomer. nih.gov

In the context of the targets discussed above, the (R)-configuration of 2-(1H-1,2,4-Triazol-5-yl)piperidine would orient the triazole and the piperidine ring in a specific three-dimensional arrangement. This specific orientation would be crucial for:

Dopamine D2 Receptor: Achieving the correct vector for the protonated piperidine nitrogen to interact with Asp114 while positioning other parts of the molecule for favorable interactions in the binding pocket.

CYP51: Presenting the triazole N4 to the heme iron at an optimal angle and distance, while fitting the piperidine ring snugly into the substrate access channel.

Non-canonical DNA: Influencing the way the molecule approaches and interacts with the grooves or loops of G-quadruplexes or i-motifs.

c-Met Kinase: Orienting the triazole for optimal hinge binding and positioning the piperidine ring in the solvent-exposed region without steric clashes.

The differential activity between enantiomers is a clear indication of a specific, high-affinity interaction with a biological target.

| Enantiomer | General Biological Activity Trend | Rationale |

| (R)-enantiomer | Often exhibits higher potency for specific targets compared to the (S)-enantiomer. | The specific 3D arrangement allows for a more favorable fit and stronger interactions within the chiral binding site of the target protein. |

| (S)-enantiomer | May have lower potency, be inactive, or even interact with different off-targets. | Steric hindrance or suboptimal positioning of key interacting groups can prevent effective binding to the primary target. |

Principles of Rational Design for Optimized Triazolylpiperidine Ligands

The rational design of ligands based on the this compound scaffold is a strategic process in medicinal chemistry aimed at optimizing their pharmacological profile. This process involves a deep understanding of the structure-activity relationships (SAR), where systematic modifications of the molecule are made to enhance potency, selectivity, and pharmacokinetic properties. The core structure, comprising a piperidine ring linked to a 1,2,4-triazole moiety, offers multiple points for chemical modification, each influencing the ligand's interaction with its biological target.

The 1,2,4-triazole ring is a critical pharmacophore in numerous therapeutic agents due to its unique physicochemical properties. nih.gov It is a bioisostere for ester and amide groups and can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and hydrophobic interactions, which are crucial for binding to biological targets. pensoft.net The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, contributing to the ligand's binding affinity and specificity. pensoft.net Furthermore, the 1,2,4-triazole nucleus is metabolically stable, enhancing the pharmacokinetic profile of the drug candidate. pensoft.net